5-Diazoimidazole-4-carboxamide

Descripción

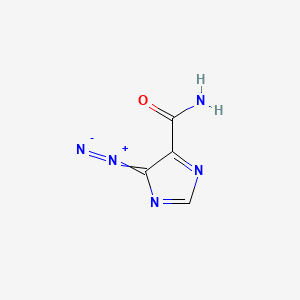

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-diazoimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2,5,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZLMSPFYNDYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=[N+]=[N-])C(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939135, DTXSID70949098 | |

| Record name | 4-Diazo-4H -imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7008-85-7, 26230-33-1 | |

| Record name | 4-Diazo-4H-imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Diazoimidazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diazo-4H -imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diazo-4H-imidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-DIAZOIMIDAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ646260P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Diazoimidazole 4 Carboxamide

Multigram Scale Production Methodologies

The demand for 5-diazoimidazole-4-carboxamide as a precursor, notably for the anticancer drug temozolomide (B1682018), has driven the development of methods suitable for large-scale production. acs.org The process often involves the diazotization of 5-amino-1H-imidazole-4-carboxamide to form 5-diazo-1H-imidazole-4-carboxamide, which is then typically used in situ for the subsequent cyclization step to avoid the isolation of the potentially unstable diazo intermediate. google.com

One patented process describes the diazotization of an N-substituted aminoimidazole carboxamide derivative at low temperatures, followed by further reaction to yield the final product, highlighting the industrial relevance of controlled, large-scale synthesis. google.com

Reactivity and Reaction Mechanisms of 5 Diazoimidazole 4 Carboxamide

5-Diazoimidazole-4-carboxamide, also known as Diazo-IC, is a versatile heterocyclic compound characterized by the presence of a reactive diazo group attached to an imidazole (B134444) ring. This structure imparts a unique chemical character to the molecule, allowing it to participate in a variety of reactions. The reactivity is largely governed by the diazo functional group, which can exist in equilibrium with a diazonium salt form, particularly under acidic conditions. This dual nature dictates its behavior in substitution, coupling, and cyclization reactions.

Role As a Key Synthetic Intermediate in Medicinal Chemistry Research

Precursor for Imidazotetrazines in Anticancer Drug Development

The most prominent application of 5-Diazoimidazole-4-carboxamide is in the synthesis of imidazotetrazines, a class of compounds with significant antitumor properties. nih.govrsc.org This synthetic pathway has been instrumental in the creation of clinically important cancer therapies.

The original and still widely utilized synthesis of Temozolomide (B1682018) (TMZ), a frontline treatment for glioblastoma, directly involves the reaction of this compound with methyl isocyanate. nih.govgoogle.comresearchgate.netnewdrugapprovals.org This reaction leads to the formation of the characteristic imidazotetrazine ring system of TMZ. nih.govrsc.org The process, first described in the 1980s, remains a cornerstone for the large-scale production of this essential drug. sci-hub.se

The versatility of this synthetic route allows for the creation of various TMZ analogues by substituting methyl isocyanate with other isocyanates. nih.govrsc.orgnih.gov This has enabled researchers to explore a wide range of structural modifications to the imidazotetrazine core, aiming to develop new agents with improved efficacy or the ability to overcome drug resistance. nih.govresearchgate.net For instance, reacting Diazo-IC with propargyl isocyanate has led to the synthesis of a 3-propargyl-imidazotetrazine that showed activity against TMZ-resistant tumor cell lines. nih.govrsc.org Similarly, the use of benzyl (B1604629) isocyanate, 4-methoxybenzyl isocyanate, and diphenylmethyl isocyanate has yielded the corresponding 3-benzylimidazotetrazinones. rsc.org

Table 1: Synthesis of Temozolomide and Analogues from this compound

| Reactant with this compound | Resulting Imidazotetrazine Product | Reference(s) |

| Methyl isocyanate | Temozolomide (TMZ) | nih.govgoogle.comresearchgate.netnewdrugapprovals.org |

| Propargyl isocyanate | 3-propargyl-imidazotetrazine | nih.govrsc.org |

| Benzyl isocyanate | 3-benzylimidazotetrazinone | rsc.org |

| 4-Methoxybenzyl isocyanate | 3-(4-methoxybenzyl)imidazotetrazinone | rsc.org |

| Diphenylmethyl isocyanate | 3-(diphenylmethyl)imidazotetrazinone | rsc.org |

| Ethyl isocyanatoacetate | Ethyl 8-carbamoyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate | researchgate.netrsc.org |

| Trimethylsilyl isocyanate | 8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (nor-temozolomide) | researchgate.net |

The therapeutic activity of imidazotetrazines like TMZ stems from their ability to act as prodrugs. nih.govnih.gov Under physiological conditions, the imidazotetrazine ring opens to form a transient triazene (B1217601) intermediate, such as 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) in the case of TMZ. nih.govmdpi.com This intermediate then fragments, releasing 5-aminoimidazole-4-carboxamide (B1664886) (AIC) and a highly reactive alkylating species, the methyl diazonium ion. rsc.orgmdpi.com It is this methyl diazonium ion that is ultimately responsible for the DNA methylation in cancer cells, leading to their destruction. mdpi.com

The controlled generation of these potent alkylating agents from a stable, weighable precursor has led to the exploration of imidazotetrazines as "diazomethane surrogates." nih.gov Diazomethane itself is a highly toxic and explosive gas, limiting its use in many laboratory settings. nih.gov Imidazotetrazines, derived from this compound, provide a safer and more manageable way to generate diazoalkanes or their corresponding diazonium ions in situ for various chemical transformations, including the esterification of carboxylic acids and cyclopropanation reactions. nih.gov

Synthesis of Other Biologically Active Imidazole (B134444) Derivatives

Beyond its role in imidazotetrazine synthesis, this compound is a precursor for other biologically active imidazole derivatives. Its reactive diazo group can undergo coupling reactions with various molecules. For example, it reacts with aliphatic amines to form 5-(substituted triazeno)imidazole-4-carboxamides, a class of compounds investigated for their potential as anticancer agents. researchgate.net One notable example is the reaction with dimethylamine, which was part of the initial synthesis of Dacarbazine (B1669748), another anticancer drug. acs.org Furthermore, the diazo group can react with aromatic compounds in a manner similar to benzenoid diazonium salts, expanding its synthetic utility. researchgate.net

Development of Prodrugs and Targeted Delivery Systems

The chemistry of this compound is central to the concept of prodrug design, as exemplified by TMZ. mdpi.comquickcompany.in The entire imidazotetrazine structure, synthesized from Diazo-IC, essentially acts as a delivery vehicle for the active alkylating agent. nih.gov This principle has spurred research into developing new prodrugs and targeted delivery systems. For instance, researchers have explored modifying the imidazotetrazine scaffold to alter pharmacokinetic properties or to conjugate them to other molecules, such as amino acids, to potentially enhance tumor targeting. rsc.org Recent studies have also investigated encapsulating imidazotetrazine drugs within vehicles like apoferritin nanocages as a strategy to improve their delivery to challenging sites like brain tumors. rsc.org

Biological Activities and Mechanistic Investigations of 5 Diazoimidazole 4 Carboxamide

Anti-Cancer Research and Antineoplastic Potential

5-Diazoimidazole-4-carboxamide has demonstrated anti-cancer activity both in vitro and in vivo. researchgate.net It is recognized for its role as an inhibitor of energy metabolism, a key contributor to its anticancer properties. biosynth.comsmolecule.com The compound is also a known impurity of the chemotherapy drug Temozolomide (B1682018), further highlighting its relevance in cancer research. biosynth.com

Mechanisms Involving DNA Alkylation and Disruption of Purine (B94841) Biosynthesis

The antineoplastic activity of this compound is linked to its ability to act as a DNA alkylating agent and to disrupt purine biosynthesis. smolecule.commdpi.com As a diazo compound, it can release nitrogen gas and form reactive species capable of attacking nucleophilic groups within DNA, leading to cellular damage. mdpi.comhpra.ieresearchgate.neteuropa.euontosight.ai This mechanism is shared with the anticancer drug dacarbazine (B1669748), which can decompose into this compound. hpra.ieeuropa.eu

The structural similarity of this compound to intermediates in the purine biosynthesis pathway, such as 5-aminoimidazole-4-carboxamide (B1664886) (AIC), suggests that it may interfere with this critical process. nih.govfiveable.memdpi.com Purine biosynthesis is essential for the production of DNA and RNA, and its disruption can inhibit the proliferation of rapidly dividing cancer cells. nih.gov Studies have shown that at a concentration of 0.1 mM, this compound significantly inhibits the synthesis of DNA, RNA, and protein in Novikoff hepatoma cells. aacrjournals.org

Inhibition of Energy Metabolism Pathways in Cancer Cell Lines

Research has identified this compound as an inhibitor of energy metabolism pathways in cancer cells. biosynth.comsmolecule.com By interfering with cellular respiration, the compound can lead to cell lysis. biosynth.com This inhibition of energy production is a crucial aspect of its anti-cancer potential, as cancer cells have high energy demands to sustain their rapid growth and proliferation.

Enzymatic Interactions and Metabolic Regulation Studies

The biological effects of this compound are also mediated through its interactions with specific enzymes involved in metabolic regulation.

Effects on Hypoxanthine-Guanine Phosphoribosyltransferase

This compound has also been shown to influence the activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. smolecule.comnih.gov This pathway allows cells to recycle purine bases from degraded DNA and RNA. By affecting HGPRT, the compound can further disrupt nucleotide availability and cellular metabolism. nih.gov

Cellular Effects and Pharmacological Responses

The interaction of this compound with cellular machinery elicits a range of pharmacological responses. Studies have shown that it can induce changes in cellular metabolism and proliferation, particularly in cancer cell lines. smolecule.com In Chinese hamster ovary cells, the cytotoxic action of its parent compound, dacarbazine, is significantly enhanced in the presence of light, which continuously generates this compound. aacrjournals.org This light-activated cytotoxicity suggests potential for applications in photoactivated chemotherapy. ontosight.ai

Furthermore, investigations with Novikoff hepatoma cells revealed that a 1.0 mM concentration of this compound decreased the viable cell count by 99%. aacrjournals.org This potent cytotoxic effect underscores its potential as an antineoplastic agent. The compound's ability to induce cell death is a critical aspect of its anti-cancer properties.

Interactive Data Table: Effects of this compound on Macromolecular Synthesis in Novikoff Hepatoma Cells aacrjournals.org

| Concentration | DNA Synthesis Inhibition | RNA Synthesis Inhibition | Protein Synthesis Inhibition |

| 0.1 mM | 99% | 91% | 99% |

Interactive Data Table: Research Findings on this compound

| Research Area | Key Finding | Reference |

| Anti-Cancer Potential | Exhibits anti-cancer activity in vitro and in vivo. | researchgate.net |

| Mechanism of Action | Acts as a DNA alkylating agent and disrupts purine biosynthesis. | smolecule.commdpi.com |

| Energy Metabolism | Inhibits energy metabolism pathways in cancer cells. | biosynth.comsmolecule.com |

| Enzymatic Interaction | Affects the activity of xanthine (B1682287) oxidase and hypoxanthine-guanine phosphoribosyltransferase. | smolecule.comnih.gov |

| Cellular Effects | Induces changes in cellular metabolism and proliferation, leading to cytotoxicity. | smolecule.comaacrjournals.org |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Reactivity and Biological Activity

The reactivity and biological profile of 5-Diazoimidazole-4-carboxamide and its derivatives are highly sensitive to the nature of substituents on the imidazole (B134444) ring and the carboxamide group. The primary amide at the C8 position (in the resulting imidazotetrazine structure) is largely an artifact of the original synthetic routes, which utilized the remarkably stable Diazo-IC precursor. acs.org This stability permitted exploratory chemistry that was not possible with other, more labile diazoimidazole species. acs.org

Research into substituent effects has demonstrated that the introduction of different groups can significantly alter the compound's properties. For instance, diazotization of 5-aminoimidazoles with varied N-alkyl and N-aryl substituents on the carboxamide group allowed for the synthesis of a new series of 5-diazoimidazole-4-carboxamides. researchgate.net The investigation of these analogues revealed that the electronic properties of the aryl or alkyl groups influence the physicochemical characteristics of the diazo compound and its corresponding diazonium salt. researchgate.net In solution, these compounds exist in equilibrium between the diazoazole and the imidazolyldiazonium salt forms, with the balance being influenced by the substituent and the solvent. researchgate.net This tautomeric balance is crucial as the diazo and diazonium forms exhibit different reactivities. researchgate.net

Furthermore, the C8 carboxamide group of imidazotetrazines, derived from Diazo-IC, plays a role in the molecule's hydrolytic stability. acs.org Strategic substitutions at this position can be used to "tune" this stability, leading to the creation of compounds with a range of different half-lives. acs.org While some theoretical studies suggested a hydrogen bond donor at this position was essential for anticancer activity, this has been a point of conflicting reports when compared to related compounds. acs.org The study of related thioazo compounds has also contributed to the understanding of the structure-activity relationships for this class of molecules. nih.gov

| Compound Class | Modification | Observed Impact | Reference |

|---|---|---|---|

| 5-Diazoimidazole-4-(N-aryl/alkyl)carboxamides | Introduction of various aryl and alkyl groups on the carboxamide nitrogen. | Alters physicochemical properties and the equilibrium between the diazo and diazonium salt forms in solution, thereby affecting reactivity. researchgate.net | researchgate.net |

| Imidazotetrazines (derived from Diazo-IC) | Strategic substitutions at the C8-carboxamide position. | Modifies the hydrolytic stability and half-life of the resulting prodrug. acs.org | acs.org |

| Diazoimidazole and Diazopyrazole Carboxamides | Comparison with related thioazo compounds. | Provided insights into the structure-activity relationships concerning the inhibition of enzymes like xanthine (B1682287) oxidase. nih.gov | nih.gov |

Rational Design of this compound Analogues for Enhanced Efficacy

The insights gained from SAR studies have paved the way for the rational design of novel analogues with improved therapeutic potential. This compound is a precursor to the anticancer drugs dacarbazine (B1669748) and temozolomide (B1682018). researchgate.net The development of these drugs and their successors has been guided by a deeper understanding of their mechanism of action, which involves the generation of a reactive alkyldiazonium ion that methylates DNA. nih.gov

A key principle in the rational design of active agents from the Diazo-IC scaffold is controlling the stability and reactivity of the released alkyldiazonium ions to ensure they can reach their DNA target. nih.gov This has led to the design of new imidazotetrazines intended to overcome mechanisms of tumor resistance. researchgate.net For example, rationally designed compounds that replace the C8-carboxamide with a thiazole (B1198619) ring and incorporate a propargyl alkylating moiety have shown enhanced growth-inhibitory activity against human tumor cell lines, including those resistant to temozolomide. researchgate.net

Another successful rational design strategy involved developing a predictive model for the hydrolytic stability of imidazotetrazines based on the electronic properties of the C8 substituent. acs.org This model enabled the design of novel compounds with exceptional blood-brain barrier penetration and superior anticancer activity compared to temozolomide, which is crucial for treating brain tumors like glioblastoma. acs.org The goal of such modifications is often to create a prodrug that retains favorable pharmacokinetic properties while potentially reducing systemic toxicity. acs.org

| Design Strategy | Resulting Analogue Type | Intended Enhancement | Reference |

|---|---|---|---|

| Isosteric replacement of the carboxamide and modification of the alkylating group. | 8-(Thiazol-2-yl)imidazotetrazine with a 3-propargyl group. | Enhanced growth-inhibitory activity in resistant tumor cell lines. researchgate.net | researchgate.net |

| Tuning hydrolytic stability via C8 substituent modification. | Imidazotetrazines with tailored electronic properties at C8. | Optimized half-life and superior blood-brain barrier penetration for glioblastoma treatment. acs.org | acs.org |

| Controlling the reactivity of the released alkyldiazonium ion. | New 3-substituent variants on the imidazotetrazine core. | Ensure adequate aqueous lifetime for the reactive intermediate to locate its DNA target. nih.gov | nih.gov |

Co-crystallization and Stability Considerations in Rational Drug Design

A significant challenge in drug development is ensuring the chemical and physical stability of the active pharmaceutical ingredient (API). Temozolomide, a direct derivative of this compound, is known to be unstable under certain conditions, particularly in aqueous media at pH ≥ 7, and can degrade upon exposure to humidity, often indicated by a color change from white to pink. sci-hub.seresearchgate.net

Crystal engineering, specifically the formation of pharmaceutical co-crystals, has emerged as a rational approach to enhance the stability of such moisture-sensitive drugs. researchgate.netmdpi.com Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. This strategy has been successfully applied to temozolomide. By co-crystallizing temozolomide with safe co-formers like oxalic acid and succinic acid, its stability was significantly improved. researchgate.net Stability studies showed that while pure temozolomide began to degrade hydrolytically after one week under stress conditions (40 °C and 75% relative humidity), the co-crystals remained intact for 28 weeks. researchgate.net

The mechanism behind this enhanced stability involves the formation of robust hydrogen-bonding synthons between the drug and the co-former, which can protect the susceptible functional groups from degradation pathways. researchgate.net For instance, the amide group of temozolomide can form strong hydrogen bonds with the carboxylic acid group of a co-former. researchgate.net This approach not only improves stability but can also optimize other physicochemical properties like dissolution behavior without compromising the drug's activity. researchgate.netlookchem.com The formation of a drug-drug co-crystal between temozolomide and hesperetin (B1673127) has also been shown to enhance hygroscopic and physicochemical stability. lookchem.com

| Compound | Condition | Measured Half-Life (T₁/₂) | Reference |

|---|---|---|---|

| Temozolomide (TMZ) | pH 7 Buffer | 1.7 h | researchgate.net |

| TMZ-Oxalic Acid Co-crystal | pH 7 Buffer | 3.5 h | researchgate.net |

| TMZ-Salicylic Acid Co-crystal | pH 7 Buffer | 3.6 h | researchgate.net |

| TMZ-Succinic Acid Co-crystal | pH 7 Buffer | 2.3 h | researchgate.net |

Analytical Methodologies in Research on 5 Diazoimidazole 4 Carboxamide and Its Metabolites

Spectroscopic Characterization Techniques (e.g., UV-Vis, NMR)

Spectroscopic methods are fundamental for elucidating the molecular structure of 5-Diazoimidazole-4-carboxamide and related compounds. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable for structural confirmation.

IR spectroscopy is used to identify the characteristic functional groups within the molecule. The IR spectra of 5-diazoimidazoles, including this compound, exhibit a distinct, intense absorption band for the diazo group (N=N) in the region of 2160–2180 cm⁻¹. researchgate.net This peak is a key identifier for the diazo functionality. Additionally, the spectra show absorption bands for the carboxamide group (C=O) around 1660-1670 cm⁻¹. researchgate.net

UV-Vis spectrophotometry is also employed, often in conjunction with chromatographic techniques, for the quantitative analysis of dacarbazine (B1669748) and its related impurities, including its degradation product 2-Azahypoxanthine (B601068). nih.gov For instance, after applying specific spectral manipulation methods, 2-azahypoxanthine can be determined by its zero-order absorption spectrum at 235 nm. nih.gov

Table 1: Spectroscopic Data for this compound and Related Compounds

Chromatographic Separation and Quantification Methods (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are the cornerstone for separating and quantifying this compound from complex matrices like plasma and urine, as well as for monitoring its formation from dacarbazine.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method. rjptonline.orgchrom-china.com Various reversed-phase HPLC methods have been developed for the simultaneous determination of dacarbazine and its metabolites. nih.govresearchgate.net These methods often utilize C18 or cyano (CN) columns. researchgate.netasm.org For example, one method achieved separation using a Zorbax SB-CN column with a mobile phase consisting of 80% 50 mM ammonium (B1175870) phosphate (B84403) (pH 6.5) and 20% methanol. nih.govresearchgate.net Another robust HPLC method for quantifying dacarbazine and its degradation products used a mobile phase of 0.5% v/v glacial acetic acid with n-hexane sulphonic acid sodium salt and methanol, with detection at 329 nm. rjptonline.orgrjptonline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for quantifying low levels of these compounds in biological samples. nih.gov A hydrophilic interaction liquid chromatography (HILIC)-MS/MS method has been validated for the simultaneous quantification of dacarbazine and its metabolite 5-amino-4-imidazole-carboxamide (AIC) in human plasma. nih.gov This method uses an Amide-80 HPLC column and a tandem mass spectrometer with a positive-ion mode turbo ion spray interface. nih.gov Such methods are crucial for detailed pharmacokinetic studies. nih.gov

Table 2: Examples of Chromatographic Methods for the Analysis of this compound Precursors and Metabolites

Detection and Identification of Degradation Products and Metabolites (e.g., 2-Azahypoxanthine)

This compound is itself a primary photodegradation product of dacarbazine. jst.go.jpebi.ac.ukeuropa.eu In aqueous solutions, it is unstable and can cyclize to form 2-Azahypoxanthine. nii.ac.jpresearchgate.net The detection and identification of these and other related compounds are critical for understanding the complete metabolic and degradation pathways.

HPLC methods have been specifically developed for the simultaneous analysis of dacarbazine, its metabolite 5-aminoimidazole-4-carboxamide (B1664886) (AIC), and its degradation product 2-Azahypoxanthine in biological fluids like plasma and urine. asm.orgnih.govnih.gov One such method uses a C18 column with a gradient elution system, allowing for the separation and quantification of all three compounds in a single run. asm.orgnih.gov The lower limit of detection for 2-Azahypoxanthine in this assay was reported as 0.5 µg/ml. asm.orgnih.gov

LC-MS/MS is also a powerful tool for identifying and quantifying metabolites. nii.ac.jpresearchgate.netacs.org For instance, LC-MS/MS has been used to prove the endogenous existence of 2-azahypoxanthine-ribonucleotide in fungal mycelia and to quantify endogenous levels of 2-Azahypoxanthine in rice. researchgate.netacs.orgnih.gov These advanced techniques enable researchers to trace the metabolic fate of the parent compounds with high precision and sensitivity. nii.ac.jpnih.gov

Table of Mentioned Compounds

Theoretical and Computational Investigations of 5 Diazoimidazole 4 Carboxamide

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in understanding the electronic properties and reactivity of 5-diazoimidazole-4-carboxamide. The molecule's electronic structure is significantly influenced by the presence of both the electron-withdrawing diazo and carboxamide groups. smolecule.com This results in substantial π electron delocalization across the imidazole (B134444) ring and the diazo group. smolecule.com The resonance structures of the diazo group contribute to a distribution of formal charges across the nitrogen atoms, which is a key factor in the compound's stability and reactivity profile. smolecule.com

Theoretical studies on related diazoazoles and dacarbazine (B1669748), a derivative of this compound, using Density Functional Theory (DFT) have provided insights into the electronic system's stability. mdpi.comirost.ir For instance, complexation of dacarbazine with metal ions was found to influence the stability of the ligand's electronic system, affecting the aromaticity of the imidazole ring and the distribution of electronic charge. mdpi.com While specific computational data for this compound is not extensively published, the findings from these related studies suggest that the electronic environment of the imidazole ring is highly susceptible to substituent effects, which in turn governs its reactivity.

In a study on the photolysis of microcrystalline this compound, electron spin resonance (e.s.r.) spectroscopy detected a triplet state intermediate, suggesting the formation of a carbene structure upon UV irradiation. acs.org This highlights the compound's potential for photoactivated reactivity, a characteristic that can be further explored through computational methods to understand the electronic transitions involved.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H3N5O | nih.gov |

| Molecular Weight | 137.10 g/mol | nih.gov |

| XLogP3-AA | -0.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 137.03375974 Da | nih.gov |

| Topological Polar Surface Area | 99.8 Ų | nih.gov |

Note: This data is computationally generated and sourced from PubChem. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational modeling has been employed to investigate the reaction pathways of this compound, particularly in its role as a precursor to the anticancer drugs dacarbazine and temozolomide (B1682018). uniurb.itmdpi.com The synthesis of temozolomide involves the reaction of this compound with methyl isocyanate. acs.org Evidence suggests that this cyclization occurs through a stepwise mechanism rather than a concerted one. mdpi.com

While detailed transition state analysis for the specific reaction of this compound is not widely available, studies on similar reactions provide a framework for understanding the process. For example, the decomposition of related hydroxymethyltriazenes has been proposed to proceed through a cyclic transition state, which facilitates a concerted proton transfer process to avoid the formation of highly reactive intermediates. researchgate.net

The reactivity of this compound is also demonstrated in its coupling reactions. It readily couples with 2-naphthol (B1666908) at pH 8, a reaction typical for benzenoid diazonium salts. mdpi.com Furthermore, it reacts with aliphatic amines to form triazenes. mdpi.com In contrast, its reaction with hydrazines can lead to the formation of 5-azidoimidazole-4-carboxamide, presumably via a tetrazene intermediate. researchgate.net

Computational studies on the reactivity of diazoazoles in C-azo coupling reactions have shown that the reactivity of imidazole-derived diazonium salts is lower than that of some other heterocyclic diazonium salts but higher than that of diazo compounds of other five-membered rings like pyrrole (B145914) and indole. acs.org The reaction of 5-diazoimidazoles with acyl isothiocyanates has been studied using DFT calculations, which indicate that the reaction is thermodynamically controlled. urfu.ru These theoretical investigations help in predicting the feasibility and outcomes of various synthetic routes involving this compound.

Molecular Docking and Dynamics Simulations for Biological Interactions

Although specific molecular docking and dynamics simulation studies for this compound are limited in the public domain, research on closely related imidazole derivatives provides a strong indication of its potential biological interactions and the computational methods used to study them. nih.govmdpi.com

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or nucleic acid. For instance, molecular docking studies of other asymmetric imidazole-4,5-dicarboxamide derivatives have been used to investigate their inhibitory mechanism against the SARS-CoV-2 main protease. nih.gov These studies help in understanding how the carboxamide groups can form hydrogen bonds with catalytic residues in the active site of an enzyme.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its complexes over time. MD simulations have been used to study the interaction of the anticancer drug dacarbazine, a derivative of this compound, with carbon nanotubes, revealing the nature of their adsorption. In another study, MD simulations of imidazole derivatives targeting Aurora Kinase helped in understanding the stability of the ligand-protein complexes and identifying key interactions. mdpi.com These simulations often analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of the interacting molecules. plos.org

Given that this compound is known to inhibit enzymes like xanthine (B1682287) oxidase and hypoxanthine-guanine phosphoribosyltransferase, it is a prime candidate for molecular docking and dynamics studies to elucidate the specific binding modes and the energetic basis for its inhibitory activity. smolecule.com Such studies would be invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Aminoimidazole-4-carboxamide (B1664886) |

| 5-Azidoimidazole-4-carboxamide |

| This compound |

| 2-Azahypoxanthine (B601068) |

| 2-Naphthol |

| Dacarbazine |

| Hypoxanthine-guanine phosphoribosyltransferase |

| Temozolomide |

| Xanthine oxidase |

| Methyl isocyanate |

| Carbon nanotubes |

| SARS-CoV-2 main protease |

| Aurora Kinase |

| Pyrrole |

| Indole |

| Acyl isothiocyanates |

| Hydrazines |

| Tetrazene |

| Benzenoid diazonium salts |

| Triazenes |

Emerging Applications and Future Research Directions for 5 Diazoimidazole 4 Carboxamide

Chemical Probes in Biochemical and Enzymatic Studies

5-Diazoimidazole-4-carboxamide (Diazo-IC) serves as a valuable research tool in biochemical and enzymatic studies, primarily due to its structural similarity to natural purines. smolecule.com This characteristic allows it to act as a probe to investigate the complex pathways of purine (B94841) metabolism and to study the interactions of enzymes involved in these processes. smolecule.com

The compound has been utilized in various biochemical assays to understand enzymatic mechanisms. For instance, studies have shown its effects on key enzymes in nucleotide metabolism. smolecule.com Research has demonstrated that this compound can inhibit enzymes such as xanthine (B1682287) oxidase and hypoxanthine-guanine phosphoribosyltransferase. smolecule.comnih.gov This inhibitory action provides insights into the regulation of metabolic pathways. smolecule.com Furthermore, it has been reported to be an activator of monoamine oxidase (MAO), highlighting its diverse interactions with different enzyme systems. scialert.net

The ability of Diazo-IC to interact with these enzymes makes it a candidate for studying the active sites and catalytic mechanisms of these biological macromolecules. Its use as a chemical probe helps in elucidating the structure-activity relationships of enzyme inhibitors and activators. nih.gov The insights gained from these studies are crucial for understanding metabolic regulation and for the development of new therapeutic agents that target these enzymatic pathways.

| Enzyme | Effect of this compound | Reference |

| Xanthine Oxidase | Inhibition | smolecule.comnih.gov |

| Hypoxanthine-guanine phosphoribosyltransferase | Inhibition | smolecule.comnih.gov |

| Monoamine Oxidase (MAO) | Activation | scialert.net |

Potential in Photoactivated Chemical Processes and Therapy

The diazo group in this compound makes it a candidate for photoactivated chemical processes and therapies. ontosight.ai This functional group can be cleaved upon exposure to light, leading to the formation of highly reactive species. ontosight.ai This property is the basis for its potential application in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death.

This compound is a known photodegradation product of the anticancer drug dacarbazine (B1669748) (DTIC). researchgate.netnih.govresearchgate.net When dacarbazine is exposed to light, it can convert to Diazo-IC. mdpi.com Studies have shown that photoirradiated dacarbazine generates reactive oxygen species (ROS), a key component of PDT's cytotoxic effect. researchgate.net The formation of Diazo-IC from dacarbazine under illumination is a critical aspect of its biological activity in certain experimental conditions. nih.gov The photodecomposition of dacarbazine and the subsequent generation of reactive intermediates like Diazo-IC are responsible for some of the observed biological effects, including local pain during intravenous infusion. researchgate.netresearchgate.netmdpi.com

The potential of Diazo-IC in photoactivated processes is an active area of research. Its ability to generate reactive species upon light activation could be harnessed for targeted cancer therapy. ontosight.ai By delivering the compound to a tumor site and then irradiating the area with light, it may be possible to selectively destroy cancer cells while minimizing damage to surrounding healthy tissue. Further research is needed to explore the full therapeutic potential and to develop safe and effective photoactivated treatment strategies based on this compound.

Advanced Drug Delivery Systems Research

The encapsulation of photosensitive and reactive drugs into nanocarriers is a promising strategy to protect them from degradation and control their release. mdpi.com For instance, incorporating a drug into systems like liposomes, niosomes, or polymeric nanoparticles can shield it from light and enzymatic degradation, thereby enhancing its stability. mdpi.com Such systems can be designed to release the drug at the target site in response to specific stimuli, such as changes in pH or temperature, or through external triggers like light in the case of photoactivated drugs.

The development of such delivery systems for Diazo-IC or its precursors could offer several advantages. A stable formulation could prevent the premature formation of reactive species, reducing side effects such as the venous pain associated with dacarbazine infusion. researchgate.netresearchgate.net Furthermore, targeted delivery to tumor tissues would concentrate the therapeutic agent where it is needed most, potentially increasing its efficacy and reducing systemic toxicity. The exploration of nanoparticle-based delivery systems represents a critical area of future research to unlock the full therapeutic potential of reactive compounds like this compound. mdpi.com

Exploration of Novel Biologically Active Scaffolds

This compound is a versatile intermediate in the synthesis of novel, biologically active scaffolds. smolecule.com Its unique chemical structure, featuring both a reactive diazo group and a carboxamide functionalized imidazole (B134444) ring, makes it a valuable starting material for creating more complex molecules with potential therapeutic applications. smolecule.comontosight.ai

A significant application of Diazo-IC is in the synthesis of imidazotetrazines, a class of compounds with demonstrated anticancer activity. rsc.org The well-known anticancer drug temozolomide (B1682018) was first synthesized through the reaction of this compound with methyl isocyanate. rsc.org This reaction highlights the ability of Diazo-IC to participate in cycloaddition reactions to form fused heterocyclic systems. rsc.org The imidazotetrazine scaffold itself can be further modified at various positions to generate new analogues with potentially improved activity or different pharmacological profiles. rsc.org

The reactivity of the diazo group allows for a range of chemical transformations beyond the synthesis of imidazotetrazines. ontosight.ai It can undergo coupling reactions and cycloadditions with various partners, leading to a diverse array of heterocyclic structures. acs.orgunito.it These novel scaffolds, derived from Diazo-IC, can then be screened for a wide range of biological activities. The imidazole core is a common feature in many biologically active molecules, suggesting that new derivatives based on this structure hold promise as potential therapeutic agents. ontosight.ai The exploration of new synthetic pathways starting from this compound continues to be a fruitful area of research for the discovery of new and effective drugs. smolecule.comrsc.org

| Precursor Compound | Resulting Scaffold/Compound | Biological Significance | Reference |

| This compound | Imidazotetrazines (e.g., Temozolomide) | Anticancer activity | rsc.org |

| This compound | Various heterocyclic structures | Potential for diverse biological activities | ontosight.aiacs.orgunito.it |

Q & A

Q. What are the established synthetic routes for 5-diazoimidazole-4-carboxamide, and what analytical methods are used to confirm its purity?

The synthesis of this compound often involves diazotization of 5-aminoimidazole-4-carboxamide under acidic conditions. Key intermediates, such as 5-aminoimidazole-4-carboxamide (AICA), are synthesized via condensation reactions using malonamide derivatives and nitrosating agents . Purity is validated using HPLC, NMR, and mass spectrometry. For example, molecular weight confirmation (311.31 g/mol via PubChem data) and structural elucidation via SMILES strings (e.g., Canonical SMILES: CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N) are critical .

Q. How is this compound utilized in the synthesis of antitumor agents like temozolomide?

The compound serves as a precursor in hetero-Diels–Alder reactions to form temozolomide, a DNA alkylating agent. The diazo group facilitates cycloaddition with isocyanates or nitriles, producing imidazo[5,1-d]-1,2,3,5-tetrazin-4-one derivatives. Reaction optimization involves controlling pH, temperature, and solvent polarity to maximize yield .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

Due to its diazo group’s instability, the compound must be stored at 4°C in anhydrous, dark conditions. Solubility in DMSO or methanol allows for stock solutions, but repeated freeze-thaw cycles should be avoided . Safety protocols include using gloves, masks, and fume hoods to prevent exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data involving this compound derivatives?

Contradictions in enzyme assays (e.g., adenosine deaminase inhibition) may arise from substrate concentration effects. For instance, spectrophotometric assays at adenosine concentrations >100 µM were previously deemed invalid but later validated with corrected baseline measurements . Methodological adjustments, such as using competitive inhibitors (Ki = 362 µM for 5-aminoimidazole-4-carboxamide riboside) or alternative cofactors (e.g., dihydrofolate polyglutamates), improve data reliability .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Yield optimization requires stepwise control:

- Step 1 : Condensation of 2-amino malonamide with triazenoimidazole derivatives in carboxylic acid media to form 5-hydroxyimidazole-4-carboxamide intermediates .

- Step 2 : Acidic salt formation (e.g., HCl or H2SO4) to stabilize the product .

- Step 3 : Diazotization at low temperatures (0–5°C) using NaNO2 in H2SO4 . Reaction monitoring via TLC and iterative pH adjustments prevent diazo group decomposition.

Q. What novel applications exist for this compound in targeting folate-dependent enzymes?

The compound’s polyglutamate derivatives competitively inhibit 5-aminoimidazole-4-carboxamide ribotide transformylase (Ki = 3.15 µM for methotrexate polyglutamates), disrupting purine biosynthesis. Co-administration with antifolates (e.g., methotrexate) enhances cytotoxicity by trapping toxic adenine nucleotides via dual inhibition of adenosine deaminase and 5'-adenylate deaminase .

Q. How do structural modifications of this compound affect its stability and bioactivity?

Substituents at the imidazole ring (e.g., methyl or fluorophenyl groups) alter metabolic stability. For example, 1-methyl-1H-imidazole-5-carbohydrazide derivatives show enhanced thermal stability (mp 165–166°C) . Computational modeling (e.g., PubChem’s OEChem toolkit) predicts electronic effects, such as electron-withdrawing groups increasing diazo reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.